2-Methoxyquinoline-3-boronic acid
Overview
Description
“2-Methoxyquinoline-3-boronic acid” is a chemical compound with the molecular formula C10H10BNO3 . It has an average mass of 203.002 Da and a monoisotopic mass of 203.075378 Da .
Synthesis Analysis
The synthesis of boronic acids, such as “2-Methoxyquinoline-3-boronic acid”, is often achieved through the addition of organometallic reagents to boranes . This process is commonly used in Suzuki–Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecule of “2-Methoxyquinoline-3-boronic acid” contains a total of 26 bonds. There are 16 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 2 hydroxyl groups, 1 aromatic ether, and 1 Pyridine .
Chemical Reactions Analysis
Boronic acids, including “2-Methoxyquinoline-3-boronic acid”, are widely used in Suzuki–Miyaura cross-coupling reactions, which are among the most widely-applied transition metal catalyzed carbon–carbon bond forming reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methoxyquinoline-3-boronic acid” include a melting point of 254 °C, a predicted boiling point of 414.2±55.0 °C, and a predicted density of 1.29±0.1 g/cm3 . The compound is stored under inert gas (nitrogen or Argon) at 2-8°C .
Scientific Research Applications
1. Fluorescent Sensors for Monosaccharide Signaling
Boronic acids, including derivatives like 2-Methoxyquinoline-3-boronic acid, have been studied for their potential in creating fluorescent sensors for monosaccharides. These sensors are designed for the detection of glucose concentrations, which can be useful in noninvasive and continuous glucose monitoring, particularly in diabetic care. The fluorescent sensors use boronic acid moieties for chelating glucose, demonstrating potential in applications such as being embedded in disposable contact lenses (Badugu, Lakowicz, & Geddes, 2005).
2. Bioconjugation in Dynamic Materials
Boronic acids are used in bioconjugation due to their ability to form reversible covalent bonds with nucleophiles. This feature makes them suitable for creating dynamic materials that can respond to varying levels of pH, ROS, carbohydrates, and glutathione. However, controlling the stability and site-selectivity of these bioconjugations under physiological conditions remains a challenge (Russo et al., 2020).
3. pH Sensors
Boronic acid-based probes, including those with 2-Methoxyquinoline-3-boronic acid, have shown utility as pH sensors. They exhibit wavelength-ratiometric and colorimetric responses to changes in pH, particularly around physiological levels. These properties are due to the interaction of the boronic acid group with bases like hydroxide ions, facilitating their use in monitoring physiological pH levels (Badugu, Lakowicz, & Geddes, 2005).
4. Electroluminescent Properties
Studies on boronic acid compounds, similar to 2-Methoxyquinoline-3-boronic acid, have revealed their potential in electroluminescence. These compounds can emit colors like green and blue under UV light, making them suitable for use in electroluminescent (EL) devices. These devices have applications in display technologies and lighting (Wu et al., 2000).
5. Catalysis in Organic Synthesis
Boronic acids are also used in catalysis, particularly in Suzuki coupling reactions. This application is significant in the synthesis of various organic compounds, including isoquinolines. The presence of boronic acid facilitates the coupling process, which is a key step in synthesizing complex organic molecules (Prabakaran, Khan, & Jin, 2012).
Future Directions
Borinic acids, including “2-Methoxyquinoline-3-boronic acid”, have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc . They have potential applications in cross-coupling reactions, bioactive compounds, and as catalysts for regioselective functionalization of diols, carbohydrates, or epoxide ring opening reactions .
properties
IUPAC Name |
(2-methoxyquinolin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO3/c1-15-10-8(11(13)14)6-7-4-2-3-5-9(7)12-10/h2-6,13-14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOYLJRUEIVOJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC=C2N=C1OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80582950 | |
Record name | (2-Methoxyquinolin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80582950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyquinoline-3-boronic acid | |
CAS RN |
886853-93-6 | |
Record name | (2-Methoxyquinolin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80582950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxyquinoline-3-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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